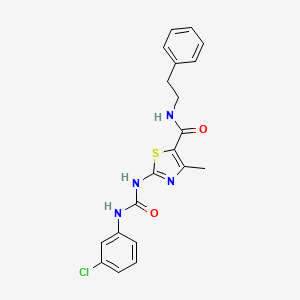

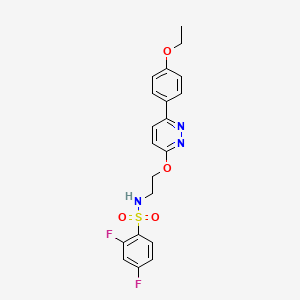

![molecular formula C11H14N2O4S B2588210 2-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid CAS No. 1397007-75-8](/img/structure/B2588210.png)

2-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid” is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has an empirical formula of C11H14N2O4S and a molecular weight of 270.30 .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the available resources .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Functionalized Hydroxyalkylphosphonic Acids and Derivatives : The chemical under study has shown potential in the synthesis of functionalized hydroxyalkylphosphonic acids and their derivatives. These compounds are recognized for their effectiveness as complexones and biologically active substances. Specifically, pyridine-containing derivatives of phosphonic and phosphinic acids, closely related to the compound , have garnered interest for their medicinal applications. The research presents new 2-pyridylethylphosphinates and diphosphinates containing bulky phenol fragments, hydroxymethyl groups, and pyridine fragments, promising as complexones and antioxidants (Prishchenko et al., 2008).

Intramolecular Cyclization and Alkylation : Another study delves into the intramolecular cyclization of ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate, resulting in the formation of ethyl 5-sulfanylidene-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate. The subsequent alkylation and Hantzsch reaction lead to the creation of complex heterocyclic compounds with potential applications in pharmaceuticals (Remizov et al., 2019).

Aromatization of Dihydropyridines : Research has explored the aromatization of 2,3-dihydropyridines, with a particular focus on derivatives containing a methylsulfanyl group. The transformation processes, whether through the action of bases or acids, result in the formation of aromatic pyridines, hinting at the potential for creating compounds with specific chemical properties (Nedolya et al., 2015).

Domino Reactions in Heterocyclic Compound Synthesis : A domino reaction involving 2-{[(5-hydroxy-2-oxo-2H-chromen-4-yl)methyl]sulfanyl}pyridine-3-carbonitrile derivatives has been documented. This process involves consecutive intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems, showcasing the compound's role in synthesizing complex molecular structures (Bondarenko et al., 2016).

Biological Applications

Surface Activity and Antibacterial Properties : The synthesis of 1,2,4-triazole derivatives and their subsequent evaluation revealed antimicrobial activity and potential as surface-active agents. These findings point to the compound's relevance in developing substances with biological activity, indicating a wide spectrum of applications in the field of pharmaceuticals and materials science (El-Sayed, 2006).

Antiviral Activity of Pyrimidine Derivatives : The synthesis and evaluation of 6-[2-(phosphonomethoxy)alkoxy]pyrimidines showcased their antiviral activity against a range of viruses, including herpes and retroviruses. These findings underline the potential therapeutic applications of compounds related to the chemical under study, especially in antiviral drug development (Holý et al., 2002).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

2-[(5-hydroxypyridine-3-carbonyl)amino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4S/c1-18-3-2-9(11(16)17)13-10(15)7-4-8(14)6-12-5-7/h4-6,9,14H,2-3H2,1H3,(H,13,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVIBUYNNLWFRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C1=CC(=CN=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

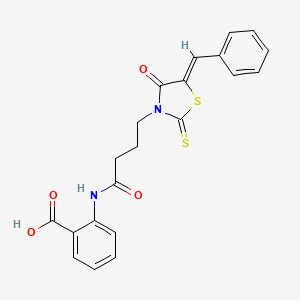

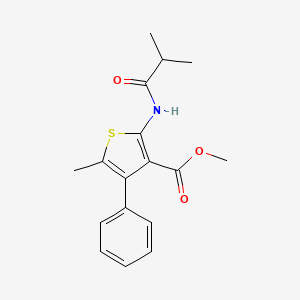

![2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-methoxybenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2588129.png)

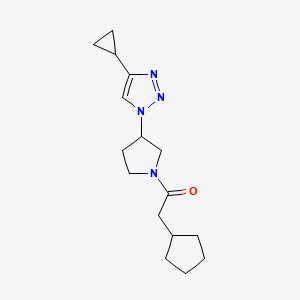

![2-methyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2588135.png)

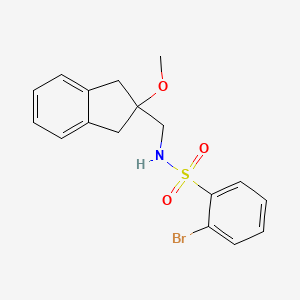

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2588141.png)

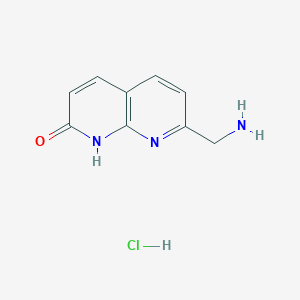

![4-[(Quinolin-8-yloxy)methyl]benzohydrazide](/img/structure/B2588142.png)

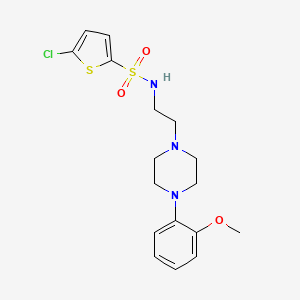

![(E)-ethyl 7-methyl-3-oxo-5-(thiophen-2-yl)-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2588143.png)

![1-(3,4-dichlorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2588146.png)